molecular formula C14H10F6N4O2 B4364394 1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B4364394
M. Wt: 380.24 g/mol
InChI Key: DANMUFRXLAMPGM-UHFFFAOYSA-N
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Description

1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound of considerable interest in various fields of science due to its complex structure and potential applications. With multiple functional groups including a furan ring, pyrimidine, and pyrazole rings, along with trifluoromethyl groups, this compound exhibits unique chemical properties that have been explored in diverse research domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic synthesis. Key steps include:

  • Formation of the Pyrimidine Ring: : Starting with a suitable precursor, the pyrimidine ring is constructed using standard methodologies, often involving cyclization reactions.

  • Introduction of the Furan Ring: : The furan ring can be introduced via coupling reactions with appropriate furyl derivatives.

  • Pyrazole Ring Formation: : The pyrazole ring is then synthesized through cyclization with hydrazine derivatives.

  • Addition of Trifluoromethyl Groups: : Trifluoromethyl groups are typically introduced using trifluoromethylating agents under specific conditions to ensure selectivity and yield.

Industrial Production Methods: For industrial-scale production, the process is optimized for cost-effectiveness, scalability, and safety. This involves:

  • Use of readily available starting materials.

  • Catalytic processes to improve yields and reduce reaction times.

  • Efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various types of chemical reactions including:

  • Oxidation and Reduction: : The compound can be oxidized or reduced depending on the nature of the reagents and conditions used.

  • Substitution: : The presence of multiple functional groups allows for substitution reactions where different atoms or groups can replace the existing ones.

  • Cyclization: : Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions:
  • Oxidizing agents: : Examples include potassium permanganate and hydrogen peroxide.

  • Reducing agents: : Common ones are lithium aluminum hydride and sodium borohydride.

  • Substitution reagents: : Halogenating agents like chlorinating or brominating compounds.

  • Cyclization conditions: : Often involve acidic or basic catalysts and controlled temperature conditions.

Major Products: Depending on the reaction type, the major products can include oxidized derivatives, reduced forms, substituted compounds, and new cyclic structures.

Scientific Research Applications

Chemistry:

  • Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Reagent for Trifluoromethylation: : Utilized in introducing trifluoromethyl groups into other molecules.

Biology and Medicine:
  • Potential Therapeutic Agent: : Investigated for its biological activities, which may include antimicrobial, anti-inflammatory, or anticancer properties.

  • Molecular Probes: : Used in studying biological pathways and interactions due to its unique structural features.

Industry:
  • Materials Science: : Applied in the development of materials with specific properties such as hydrophobicity or electronic characteristics.

  • Agrochemicals: : Explored for use in developing novel pesticides or herbicides.

Mechanism of Action

The compound's mechanism of action is related to its interaction with biological targets:

  • Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites.

  • Receptor Modulation: : Acts on specific receptors, altering their activity and subsequent biological responses.

  • Pathways Involved: : Key pathways include signal transduction pathways and metabolic pathways where it either activates or inhibits specific steps.

Comparison with Similar Compounds

Unique Features: 1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol stands out due to its combination of a furan ring, pyrimidine, and pyrazole, along with multiple trifluoromethyl groups.

Similar Compounds:
  • 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: : Similar structure but with a methoxyphenyl group.

  • 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: : Contains a thienyl ring instead of a furan ring.

  • 1-[4-(2-pyridyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: : Has a pyridyl ring in place of the furan ring.

These compounds share similar core structures but differ in the substituents attached, which can influence their chemical and biological properties.

Properties

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-methyl-3-(trifluoromethyl)-4H-pyrazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N4O2/c1-7-6-12(25,14(18,19)20)24(23-7)11-21-8(9-3-2-4-26-9)5-10(22-11)13(15,16)17/h2-5,25H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANMUFRXLAMPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
1-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

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